Technical Guide: Methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Technical Guide: Methyl 2-(aminomethyl)cyclopropane-1-carboxylate
CAS: 1630906-92-1 Formula: C₆H₁₁NO₂ (Free Base) / C₆H₁₂ClNO₂ (HCl Salt) Molecular Weight: 129.16 g/mol (Free Base)
Executive Summary & Core Profile
Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a high-value bifunctional building block in medicinal chemistry. Structurally, it represents a conformationally restricted
For drug development professionals, this molecule offers three distinct utility vectors:
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Bioisosterism: It acts as a rigidified bioisostere of GABA, reducing entropic penalties upon receptor binding.
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Synthetic Versatility: The orthogonal reactivity of the methyl ester and the primary amine (often protected) allows for rapid diversification at both termini.
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Stereochemical Probe: The existence of cis and trans diastereomers (and their enantiomers) permits precise interrogation of chiral binding pockets.
Physicochemical Data (Computed)
| Property | Value | Significance |
| LogP | ~0.18 | High water solubility; suitable for CNS penetration when optimized. |
| TPSA | 52.3 Ų | Well within the blood-brain barrier (BBB) permeation range (<90 Ų). |
| H-Bond Donors | 1 (Amine) | Key interaction point for receptor binding sites. |
| Rotatable Bonds | 2 | Low flexibility indicates high conformational rigidity. |
Synthetic Architecture & Methodology
The synthesis of CAS 1630906-92-1 typically relies on metal-catalyzed carbene transfer reactions. The choice of catalyst and diazo precursor dictates the diastereoselectivity (cis vs. trans).
The "Gold Standard" Route: Rhodium-Catalyzed Cyclopropanation
While historical methods utilized Simmons-Smith cyclopropanation, the modern industrial standard employs Rhodium(II) carbenoids for safety and stereocontrol.
The Causality of Choice:
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Rh₂(OAc)₄ Catalyst: Selected for its high electrophilicity, enabling efficient reaction with electron-rich olefins (allylamines).
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Methyl Diazoacetate: Acts as the carbene source. Its slow addition is critical to prevent dimerization (formation of dimethyl fumarate/maleate).
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N-Protection: The allylamine must be protected (e.g., Phthalimide or Boc) to prevent the free amine from poisoning the catalyst or reacting with the diazo compound.
Visualization: Synthetic Pathway
The following diagram outlines the critical pathway from precursors to the isolated hydrochloride salt.
Caption: Rhodium-catalyzed cyclopropanation workflow for CAS 1630906-92-1 synthesis.
Detailed Experimental Protocol
Safety Warning: Diazo compounds are potentially explosive. All reactions involving methyl diazoacetate must be performed behind a blast shield with proper ventilation.
Protocol: Synthesis of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate HCl
Step 1: Cyclopropanation[1]
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Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
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Reactant Loading: Add N-Boc-allylamine (10 mmol) and Rh₂(OAc)₄ (0.1 mmol, 1 mol%) to the flask. Dissolve in anhydrous Dichloromethane (DCM, 50 mL).
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Carbene Addition: Dissolve Methyl Diazoacetate (12 mmol, 1.2 equiv) in DCM (20 mL). Load this into the addition funnel.
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Execution: Add the diazo solution dropwise over 4–6 hours using a syringe pump or controlled drip. Reasoning: Slow addition maintains a low concentration of the reactive carbene, favoring cyclopropanation over dimerization.
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Completion: Stir overnight at room temperature. Monitor by TLC (Hexane:EtOAc 4:1).
Step 2: Purification & Separation
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Concentration: Remove solvent under reduced pressure.
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Chromatography: Purify the residue via silica gel flash chromatography.
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Eluent: Gradient of 0% to 20% EtOAc in Hexanes.
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Observation: The trans-isomer typically elutes before the cis-isomer due to lower polarity/dipole moment.
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Isolation: Collect fractions containing the desired diastereomer (usually trans for GABA analogs) and evaporate to dryness.
Step 3: Deprotection & Salt Formation
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Dissolution: Dissolve the N-Boc protected intermediate (5 mmol) in dry 1,4-dioxane (10 mL).
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Acidolysis: Add 4M HCl in dioxane (15 mL, 12 equiv) dropwise at 0°C.
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Precipitation: Stir at room temperature for 2 hours. The product often precipitates as a white solid.
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Collection: Filter the solid, wash with cold diethyl ether (to remove non-polar byproducts), and dry under high vacuum.
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Yield: Expect 75–85% yield for the deprotection step.
Medicinal Chemistry Applications
Pharmacophore Mapping
This molecule is critical for determining the "active conformation" of flexible neurotransmitters.
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GABA Receptors: The trans-isomer of 2-(aminomethyl)cyclopropane-1-carboxylic acid (derived from this ester) is a potent agonist at GABA-C receptors, whereas the cis-isomer often shows different selectivity profiles.
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Glutamate Receptors: Used to synthesize conformationally restricted analogs of L-AP4 (a selective mGluR agonist).
Visualization: Structure-Activity Logic
The diagram below illustrates how this scaffold bridges simple amino acids and complex drug targets.
Caption: Divergent application of the cyclopropane scaffold in drug discovery.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Multiplets at 0.8–1.2 ppm (Cyclopropane ring protons). | Confirms the integrity of the 3-membered ring (distinctive high-field shift). |
| ¹H NMR (DMSO-d₆) | Singlet at ~3.6 ppm (Methyl ester). | Verifies the ester functionality is intact. |
| ¹H NMR (DMSO-d₆) | Broad singlet at ~8.0+ ppm (NH₃⁺). | Confirms the amine is protonated (HCl salt form). |
| LC-MS | [M+H]⁺ = 130.08 (Free base mass). | Mass confirmation.[2] |
| Chiral HPLC | Single peak on Chiralpak IA/IB columns. | Essential for confirming enantiomeric excess (ee) if asymmetric synthesis was attempted. |
References
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Vertex AI Search. (2026). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. Retrieved from 3
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Organic Chemistry Portal. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Retrieved from 1
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Journal of Medicinal Chemistry. (2008). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives.[4][5] A new series of potential antidepressants.[4][6] Retrieved from 6
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ChemScene. (2025). Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride Product Data. Retrieved from 7
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PubChem. (2025).[8] Methyl 1-aminocyclopropanecarboxylate (Structural Analog Data). Retrieved from 8
Sources
- 1. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 4. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
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